Methyl fucopyranoside

Description

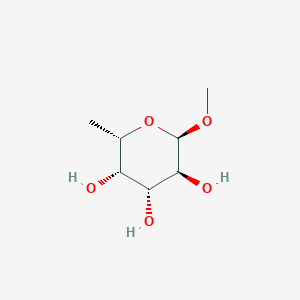

Structure

2D Structure

Properties

IUPAC Name |

2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932949 | |

| Record name | Methyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14917-55-6, 14687-15-1, 71116-57-9, 6340-52-9 | |

| Record name | Mannopyranoside, .alpha.-L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Galactopyranoside, .alpha.-L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC274256 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC51241 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis via Fischer Glycosidation

The Fischer glycosidation reaction remains the most widely employed method for synthesizing methyl α-L-fucopyranoside. This acid-catalyzed reaction involves heating L-fucose in anhydrous methanol, typically using hydrochloric acid (HCl) as a catalyst. The reaction proceeds through a cyclic oxonium ion intermediate, favoring the formation of the α-anomer due to the anomeric effect .

Procedure :

-

Reaction Conditions : L-fucose (10 g) is dissolved in 6% (w/w) anhydrous methanolic HCl (60 mL) and refluxed at 65–70°C for 4 hours .

-

Neutralization : The mixture is neutralized using a trimethylammonium-functionalized resin (e.g., Amberlite IRA-402) to remove excess acid.

-

Crystallization : The crude product is concentrated under reduced pressure and recrystallized from 2-butanone at 5°C, yielding crystalline methyl α-L-fucopyranoside in 52% yield. Additional crystallization increases the total yield to 70% .

Challenges :

-

Competing formation of β-anomers and open-chain derivatives.

-

Acidic conditions may lead to partial decomposition of the sugar.

Optimization :

-

Catalyst Concentration : Reducing HCl concentration to 3% (w/w) minimizes side reactions while maintaining reaction efficiency .

-

Temperature Control : Lowering the reaction temperature to 50°C reduces decomposition but extends reaction time to 8 hours .

Benzylation Strategies for Intermediate Functionalization

Selective benzylation of methyl α-L-fucopyranoside is critical for synthesizing protected intermediates used in oligosaccharide assembly. A patent by describes an optimized benzylation protocol using benzyl bromide (BnBr) and stannous chloride (SnCl₂) catalysis.

Procedure :

-

Reagent Ratios : Methyl α-L-fucopyranoside (2 g, 11.2 mmol) is treated with 9 equivalents of BnBr (100.8 mmol) in anhydrous ethyl acetate (100 mL).

-

Catalysis : SnCl₂ (1 mmol) and triethylamine (16.6 mmol) are added to facilitate regioselective benzylation at the 3-O position.

-

Reaction Duration : Heating at 110°C for 30 hours achieves 70% yield of methyl 3-O-benzyl-α-L-fucopyranoside .

Key Findings :

-

Regioselectivity : The 3-O position is preferentially benzylated due to steric and electronic effects, with <5% of 2-O- and 4-O-benzyl byproducts .

-

Catalyst Efficiency : SnCl₂ outperforms alternative Lewis acids (e.g., AgOTf) by reducing reaction time from 72 to 30 hours .

Analytical Validation :

Chemoenzymatic Approaches for Enhanced Specificity

Enzymatic methods leverage glycosyltransferases to achieve unparalleled regioselectivity. A study by Damager et al. highlights the use of Arabidopsis thaliana xylosyltransferases to modify methyl α-L-fucopyranoside, though the focus is on downstream applications rather than direct synthesis.

Insights :

-

Acceptor Efficiency : Methyl α-L-fucopyranoside exhibits 30-fold higher acceptor activity compared to its 4-O-methylated derivative, underscoring the importance of free hydroxyl groups in enzymatic recognition .

-

Synthetic Utility : Enzymatic methods are limited to functionalization rather than de novo synthesis but offer routes to complex glycoconjugates .

Purification and Characterization Techniques

Purification :

-

Column Chromatography : Silica gel chromatography (chloroform:acetone, 5:2 v/v) resolves benzylated derivatives with >95% purity .

-

Crystallization : Sequential recrystallization from 2-butanone and ethyl acetate removes anomeric byproducts .

Characterization :

-

High-Performance Anion-Exchange Chromatography (HPAEC-PAD) : Quantifies fucose consumption during bacterial degradation studies, validating synthetic yields .

-

NMR Spectroscopy : ¹H NMR (500 MHz, CDCl₃) δ 4.85 (d, J = 3.5 Hz, H-1), 3.45 (s, OCH₃), 1.25 (d, J = 6.5 Hz, H-6) .

-

Mass Spectrometry : ESI-MS m/z 237.1 [M+Na]⁺ confirms molecular ion integrity .

Comparative Analysis of Synthetic Methods

Recommendations :

-

Lab-Scale Synthesis : Fischer glycosidation is optimal for producing gram quantities with minimal equipment.

-

Derivatization : Benzylation protocols suit intermediates for oligosaccharide synthesis.

-

Industrial Applications : Scaling SnCl₂-catalyzed reactions requires addressing tin waste management.

Chemical Reactions Analysis

Types of Reactions: Alpha-L-methyl-fucose undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alpha-L-methyl-fucose can lead to the formation of fucose derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Chemical and Biological Applications

1. Glycan Synthesis

Methyl alpha-L-fucopyranoside serves as a critical building block for synthesizing complex glycans and glycosides. Its structural properties allow it to participate in glycosylation reactions, facilitating the formation of various carbohydrate structures essential for biological functions.

2. Cellular Recognition and Signaling

In biological research, this compound is utilized to study cellular recognition processes and signaling pathways. It interacts with specific lectins, influencing cell-cell interactions and signal transduction mechanisms. For instance, it has been shown to inhibit antibody binding to the O-antigenic polysaccharide of Escherichia coli O128, providing insights into immune responses against bacterial infections .

3. Therapeutic Development

Methyl alpha-L-fucopyranoside is explored in developing therapeutic agents targeting glycan structures associated with diseases. Its ability to inhibit specific lectins makes it a candidate for designing drugs that can modulate immune responses or target pathogenic organisms.

4. Industrial Applications

In the food industry, methyl alpha-L-fucopyranoside is involved in producing fucosylated human milk oligosaccharides, which are beneficial for infant health. These oligosaccharides play a significant role in promoting gut health and enhancing the immune system in infants.

Case Study 1: Inhibition of Lectin Binding

A study investigated the inhibitory effects of methyl alpha-L-fucopyranoside on the PHL lectin's binding affinity. The compound was found to be a stronger ligand than free L-fucose, with an IC50 value of 40 μM. This suggests its potential use in creating multivalent systems that enhance binding affinity to lectins .

| Compound | IC50 (μM) | Binding Affinity |

|---|---|---|

| Methyl alpha-L-fucopyranoside | 40 | Stronger than free L-fucose |

| Free L-fucose | 400 | Baseline binding affinity |

Case Study 2: Role in Immune Response

Research highlighted the role of methyl alpha-L-fucopyranoside in modulating immune responses against E. coli O128. While it inhibited antibody binding, further investigations revealed that more complex sugar structures are necessary for high-affinity interactions, indicating its importance in understanding bacterial pathogenesis and developing targeted therapies .

Mechanism of Action

The mechanism of action of alpha-L-methyl-fucose involves its interaction with specific molecular targets and pathways. It can bind to mannose-binding proteins and chondroitinase-AC, influencing various biological processes. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Methyl Alpha-D-Glucopyranoside

- Structure : Methyl glycoside of D-glucose (C₇H₁₄O₆).

- Key Differences: Stereochemistry: The D-glucose configuration contrasts with L-fucose’s 6-deoxy-L-galactose structure. Applications: Used in carbohydrate metabolism studies and as a cryoprotectant in protein crystallization .

| Property | Methyl Alpha-L-Fucopyranoside | Methyl Alpha-D-Glucopyranoside |

|---|---|---|

| Molecular Weight (g/mol) | 164.16 | 194.18 |

| CAS Number | 14687-15-1 | 97-30-3 |

| Key Application | Lectin inhibition | Glycosidase substrate |

Methyl Alpha-L-Rhamnopyranoside

- Structure: Methyl glycoside of L-rhamnose (C₇H₁₄O₅).

- Key Differences: Functional Groups: L-Rhamnose has a hydroxyl group at C6, whereas L-fucose is deoxygenated at C4. Biological Role: L-Rhamnose is common in plant cell walls, while L-fucose is prevalent in mammalian glycans. Enzymatic Activity: Resistant to most fucosidases but hydrolyzed by rhamnosidases .

4-Methylumbelliferyl Alpha-L-Fucopyranoside

- Structure : Fluorogenic derivative with a 4-methylumbelliferyl (4-MU) aglycone (C₁₆H₁₈O₇).

- Key Differences: Detection Sensitivity: Releases fluorescent 4-MU upon hydrolysis by alpha-L-fucosidases, enabling real-time enzyme activity assays with a detection limit of 0.1–1.0 mU/mL . Commercial Use: Purity ≥97% (TLC), widely used in diagnostics and lysosomal storage disorder research .

| Property | Methyl Alpha-L-Fucopyranoside | 4-MU Alpha-L-Fucopyranoside |

|---|---|---|

| Molecular Weight (g/mol) | 164.16 | 322.31 |

| Detection Method | Competitive inhibition | Fluorescence (Ex 365 nm) |

| Key Application | Lectin binding studies | Fucosidase activity assays |

4-Nitrophenyl Alpha-L-Fucopyranoside

- Structure: Chromogenic derivative with a 4-nitrophenyl group (C₁₂H₁₅NO₇).

- Key Differences: Detection Method: Releases yellow 4-nitrophenol (λmax = 405 nm) upon enzymatic hydrolysis, ideal for high-throughput screening . Stability: Less photodegradation than fluorogenic analogs but lower sensitivity .

Enzymatic Specificity

Thermodynamic Interactions

- Computational studies reveal that methyl alpha-L-fucopyranoside engages in CH-π stacking interactions with aromatic residues (e.g., tryptophan), with binding affinities quantified at −3.5 to −5.0 kcal/mol .

Biological Activity

Methyl alpha-L-fucopyranoside (MαLF) is a methylated derivative of L-fucose, a hexose deoxy sugar that plays significant roles in various biological processes, including cellular recognition and signaling. This article delves into the biological activity of MαLF, focusing on its biochemical properties, mechanisms of action, and applications in research and medicine.

Overview of Methyl alpha-L-fucopyranoside

- Chemical Structure : MαLF is characterized by the presence of a methyl group attached to the fucose molecule, which alters its reactivity and interaction with biological molecules.

- CAS Number : 14687-15-1

- Molecular Formula : C₇H₁₄O₅

MαLF primarily targets lectins, specifically rhizobial lectins, and inhibits their function. This inhibition can interfere with carbohydrate-binding processes critical for cell-cell interactions and signaling pathways. The compound's action is influenced by environmental factors such as pH, temperature, and the presence of other compounds.

Key Mechanisms:

- Inhibition of Lectin Activity : MαLF competes with natural ligands for binding sites on lectins, thereby blocking their ability to mediate interactions between cells.

- Impact on Cellular Processes : By inhibiting lectins, MαLF can affect processes such as cell signaling, gene expression, and cellular metabolism.

MαLF exhibits various biochemical properties that contribute to its biological activity:

- Interactions with Enzymes : It is known to interact with different enzymes and proteins, although specific interactions are context-dependent.

- Cytotoxicity : Preliminary studies suggest that MαLF may trigger apoptosis in certain cancer cell lines, indicating potential anticancer properties.

Case Studies and Experimental Data

- Inhibition of Antibody Binding :

- NMR Binding Studies :

- Cytotoxic Effects :

Applications in Research and Medicine

MαLF has several applications across different fields:

- Glycobiology : It serves as a building block for synthesizing complex glycans and glycosides, which are essential for understanding cellular interactions.

- Therapeutic Development : MαLF's role in inhibiting lectin activity makes it a candidate for developing therapeutic agents targeting specific glycan structures.

- Infant Health : It is utilized in producing fucosylated human milk oligosaccharides that have beneficial effects on infant health .

Comparative Analysis

A comparison of MαLF with similar compounds reveals its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Alpha-L-fucose | Natural deoxy sugar | Essential for glycoprotein synthesis |

| Methyl alpha-L-fucopyranoside | Methylated form of L-fucose | Inhibits lectin binding; potential anticancer activity |

| Alpha-L-galactopyranoside | Structurally related compound | Different functional properties |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Methyl α-L-fucopyranoside in academic research?

- Synthesis : Methyl α-L-fucopyranoside is typically synthesized via glycosylation reactions using L-fucose and methyl donors under acidic conditions. Protecting groups (e.g., acetyl or benzyl) are often employed to ensure regioselectivity .

- Characterization : Use solid-state NMR to analyze molecular motions (e.g., methoxyl and methyl group rotations) and confirm stereochemistry. ¹³C and ¹H spin relaxation times (T₁) at varying temperatures (90–400 K) are critical for identifying rotational dynamics . For structural validation, combine IR spectroscopy with computational modeling to study carbohydrate-aromatic interactions (e.g., CH-π stacking) .

Q. How is Methyl α-L-fucopyranoside used as a substrate in enzyme activity assays?

- Application : It serves as a substrate analog for α-L-fucosidases, enzymes involved in glycoside hydrolysis. For kinetic studies, monitor hydrolysis using fluorogenic assays (e.g., 4-methylumbelliferyl derivatives) or HPLC to quantify reaction products .

- Experimental Design : Optimize pH, temperature, and enzyme concentration using Michaelis-Menten kinetics. Include negative controls with non-hydrolyzable analogs (e.g., deoxy derivatives) to validate specificity .

Q. What are the key considerations for studying Methyl α-L-fucopyranoside’s role in carbohydrate recognition?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with lectins or antibodies. Computational docking (e.g., molecular dynamics simulations) can predict interaction sites, validated by mutagenesis studies .

Advanced Research Questions

Q. How can contradictions in NMR relaxation data for Methyl α-L-fucopyranoside be resolved?

- Data Analysis : Conflicting T₁ values may arise from sample purity or temperature calibration errors. Reproduce experiments with deuterated solvents to reduce noise. Compare results with computational models (e.g., Arrhenius plots for activation energy, Eₐ) to identify outliers. For example, methoxyl group rotations at 300 K show Eₐ ≈ 9 kJ/mol and correlation time (τc) ≈ 0.7 × 10⁻¹³ s, while methyl groups exhibit τc ≈ 2 × 10⁻¹³ s .

- Table: Key NMR Parameters

| Group | Eₐ (kJ/mol) | τc (s) | Temperature (K) |

|---|---|---|---|

| Methoxyl | 9 | 0.7 × 10⁻¹³ | 300 |

| Methyl | 9 | 2 × 10⁻¹³ | 300 |

| Combined* | 11 | 0.7 × 10⁻¹³ | 131 |

| *Proton T₁ measurements showing overlapping relaxation processes . |

Q. What advanced techniques are used to study Methyl α-L-fucopyranoside’s interactions with proteins?

- Methodology :

- X-ray crystallography : Resolve 3D structures of protein-ligand complexes. For example, co-crystallize with fucose-binding lectins to identify hydrogen-bonding networks.

- Solid-state NMR : Probe dynamic interactions in membrane-bound systems (e.g., lipid bilayers) using ¹³C-¹H cross-polarization .

- Computational studies : Combine density functional theory (DFT) with molecular dynamics to simulate binding free energies, validated by experimental ITC data .

Q. How do environmental factors (e.g., pH, ionic strength) impact Methyl α-L-fucopyranoside’s stability in biological assays?

- Experimental Design : Conduct accelerated stability studies under varying conditions (pH 4–9, 25–50°C). Use LC-MS to detect degradation products (e.g., free fucose). For glycobiology assays, maintain ionic strength ≤ 150 mM to prevent aggregation .

Data Management & Reproducibility

Q. What best practices ensure reproducibility in studies involving Methyl α-L-fucopyranoside?

- Data Documentation : Report synthesis protocols (CAS: 14687-15-1), purity (>95% by HPLC), and storage conditions (-20°C, desiccated) .

- Statistical rigor : Use ≥3 biological replicates for enzyme assays and apply ANOVA for significance testing. Share raw NMR/ITC data via public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.